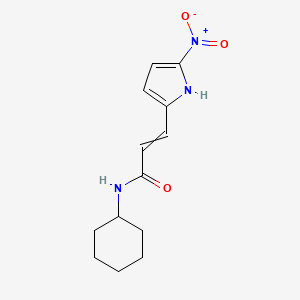
N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides It features a cyclohexyl group attached to a prop-2-enamide backbone, with a 5-nitro-1H-pyrrol-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Nitration: The pyrrole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Enamide Formation: The nitrated pyrrole is then coupled with a cyclohexylamine and an appropriate acylating agent, such as acryloyl chloride, under basic conditions to form the enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and coupling reactions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The enamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: N-Cyclohexyl-3-(5-amino-1H-pyrrol-2-yl)prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclohexylamine and 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoic acid.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.
Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems, including their metabolism and toxicity.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-3-(5-amino-1H-pyrrol-2-yl)prop-2-enamide: A reduced form of the compound with an amino group instead of a nitro group.
N-Cyclohexyl-3-(5-bromo-1H-pyrrol-2-yl)prop-2-enamide: A halogenated derivative with a bromo group at the 5-position.
N-Cyclohexyl-3-(5-methyl-1H-pyrrol-2-yl)prop-2-enamide: A methylated derivative with a methyl group at the 5-position.
Uniqueness
N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making the compound useful for studying nitroaromatic chemistry and its biological implications.
Properties
CAS No. |
62427-43-4 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H17N3O3/c17-13(15-10-4-2-1-3-5-10)9-7-11-6-8-12(14-11)16(18)19/h6-10,14H,1-5H2,(H,15,17) |
InChI Key |
ADGVXJZNCPULDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC=C(N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















